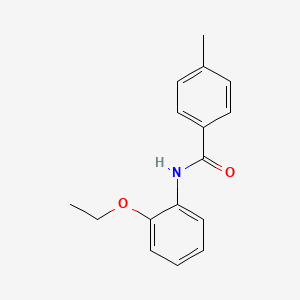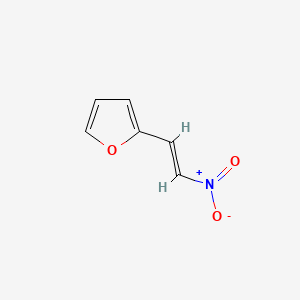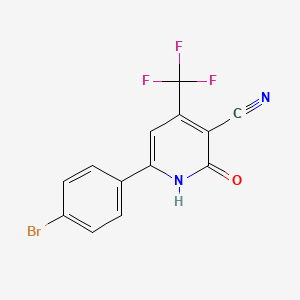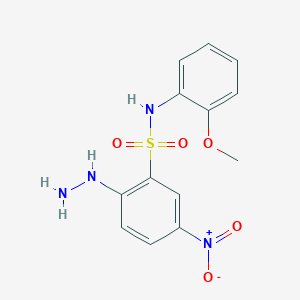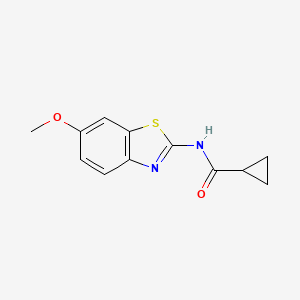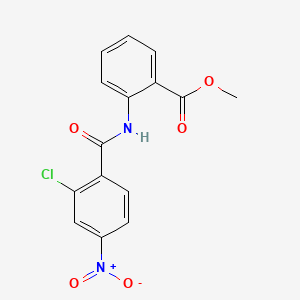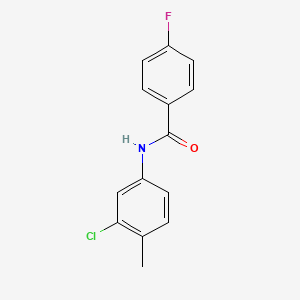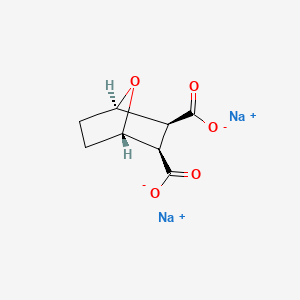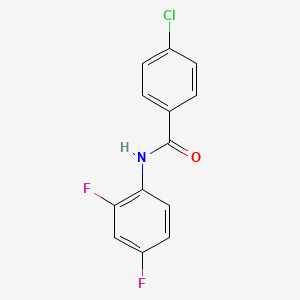
3-Chloro-1-phenyl-2-propen-1-one
Übersicht
Beschreibung
3-Chloro-1-phenyl-2-propen-1-one, also known as 2-Benzoylvinyl chloride or 3-Chloroacrylophenone, is an organic compound with the empirical formula C9H7ClO . It is a liquid at room temperature and has a molecular weight of 166.60 .
Synthesis Analysis
The synthesis of 3-Chloro-1-phenyl-2-propen-1-one involves various chemical reactions. For instance, one method involves the use of d-glucose, glucose dehydrogenase, NADPH, and reductase YOL151W . Another method involves the reaction of 1-phenyl-3-aryl-2-propen-1-one with H2O2 and NaOH under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-phenyl-2-propen-1-one can be represented by the SMILES stringCl\\C=C\\C(=O)c1ccccc1 . This indicates that the molecule consists of a phenyl group (c1ccccc1) attached to a propenone group (\C=C\C(=O)), with a chlorine atom (Cl) attached to the propenone group . Physical And Chemical Properties Analysis
3-Chloro-1-phenyl-2-propen-1-one is a liquid with a density of 1.1 g/cm³ . It has a boiling point of 239.6°C and a flash point of 79.4°C . The compound has a molar refractivity of 47.0 cm³ and a molar volume of 141.8 cm³ .Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Enantioselectivity 3-Chloro-1-phenyl-2-propen-1-one serves as a chiral intermediate in the synthesis of antidepressants. The use of microbial reductases, especially from Saccharomyces cerevisiae, has demonstrated high enantioselectivity in producing (S)-3-chloro-1-phenyl-1-propanol. This process highlights the potential of enzyme catalysis in achieving high purity chiral alcohols, essential for pharmaceutical applications (Choi et al., 2010).
Molecular Interaction and Optical Properties Studies on novel chalcone derivatives, including those related to 3-Chloro-1-phenyl-2-propen-1-one, have shown significant insights into molecular structures, interactions, and potential applications in nonlinear optics. For instance, the synthesis of specific chalcone derivatives has been explored for their antimicrobial, antifungal, and optical properties, demonstrating the compound's versatility in various scientific domains (Patel et al., 2016).
Antioxidant and DNA Binding Capabilities The synthesis and characterization of chalcone derivatives, including the study of their interaction with DNA, antioxidant potential, and molecular docking studies, offer a glimpse into the compound's biological relevance. These studies not only provide insights into the compound's chemical behavior but also hint at potential therapeutic applications (Rasool et al., 2021).
Biocatalytic Asymmetric Reduction Further research on the biocatalytic asymmetric reduction of 3-chloropropiophenone to produce (S)-3-chloro-1-phenyl-1-propanol showcases the efficiency and selectivity of using immobilized microbial cells. This approach provides an eco-friendly and sustainable method for producing high-purity chiral intermediates, emphasizing the role of biocatalysis in modern chemical synthesis (Huang, 2015).
Nonlinear Optical Absorption The investigation into the nonlinear optical properties of novel chalcone derivatives has revealed potential applications in optical device technologies. Such studies underscore the importance of molecular engineering and the design of materials with specific optical behaviors for future technology applications (Rahulan et al., 2014).
Safety and Hazards
3-Chloro-1-phenyl-2-propen-1-one is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Zukünftige Richtungen
The future directions for the study of 3-Chloro-1-phenyl-2-propen-1-one could involve further exploration of its pharmacological activities. Chalcone compounds, which have a similar structure, have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties . Modifying the structure of 3-Chloro-1-phenyl-2-propen-1-one by adding substituent groups to the aromatic ring could potentially increase its potency, reduce its toxicity, and broaden its pharmacological action .
Eigenschaften
IUPAC Name |
(E)-3-chloro-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZUGELJKUYWQA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288371 | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15724-86-4, 3306-07-8 | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15724-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylophenone, 3-chloro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015724864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1-phenyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/no-structure.png)


